![molecular formula C16H18O3 B11856169 (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7719-98-4](/img/structure/B11856169.png)
(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a hexanoic acid chain through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid typically involves the reaction of naphthol with hexanoic acid under specific conditions. One common method is the esterification of naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthols or naphthalenes.
科学的研究の応用
(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Naphthol: A precursor in the synthesis of (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid, known for its use in organic synthesis.
Hexanoic Acid: Another precursor, commonly used in the production of esters and other organic compounds.
Naphthoquinones: Compounds derived from the oxidation of naphthalene, with various biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
7719-98-4 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
(2S)-2-naphthalen-2-yloxyhexanoic acid |
InChI |
InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m0/s1 |
InChIキー |
TWQJGSAQDREGBG-HNNXBMFYSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
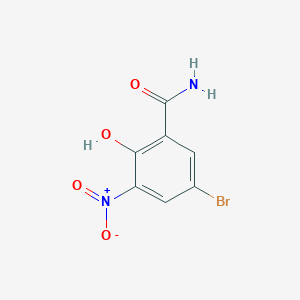
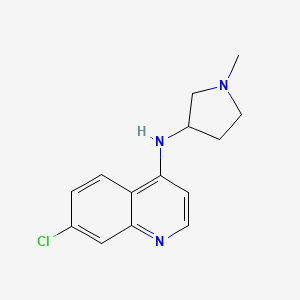
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
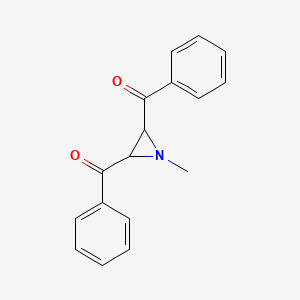

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
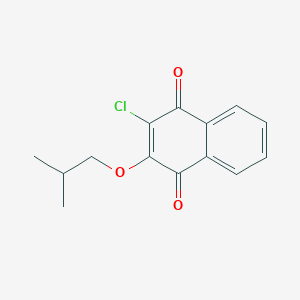
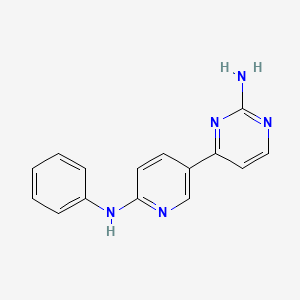
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)


